molecular formula C9H13NO2 B8760821 5-(Dimethylamino)-2-methoxyphenol CAS No. 189191-61-5

5-(Dimethylamino)-2-methoxyphenol

Cat. No.: B8760821
CAS No.: 189191-61-5
M. Wt: 167.20 g/mol
InChI Key: LORNBCIETCHTAI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-methoxyphenol is a phenolic compound identified under CAS registry number 189191-61-5 . It has a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol . The structure of the compound can be represented by the SMILES notation OC1=CC(N(C)C)=CC=C1OC . As a building block in organic chemistry, this compound serves as a potential precursor for the synthesis of more complex molecules. Researchers value such intermediates for developing novel compounds with potential applications in various fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the available safety data sheets.

Properties

CAS No.

189191-61-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(dimethylamino)-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-10(2)7-4-5-9(12-3)8(11)6-7/h4-6,11H,1-3H3

InChI Key

LORNBCIETCHTAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of phenolic derivatives are highly influenced by substituent type, position, and electronic nature. Below is a comparative analysis of 5-(dimethylamino)-2-methoxyphenol (Compound A) with structurally related compounds:

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (Position) Key Structural Features Reference
This compound -N(CH₃)₂ (5), -OCH₃ (2) Strong electron-donating groups
(E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol (10) -N(CH₃)₂ (on imine phenyl), -OCH₃ (2) Schiff base with extended conjugation
4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) Morpholine (4,6), -OCH₃ (2) Bulky morpholine groups enhance solubility
5-(3,5-Difluorophenyl)-2-methoxyphenol -C₆H₃F₂ (5), -OCH₃ (2) Electron-withdrawing fluorine substituents
5-(((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2-methoxyphenol Thiadiazole ring (5), -OCH₃ (2) Sulfur-containing heterocycle

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Compound A’s dimethylamino group enhances electron density, stabilizing free radicals in antioxidant assays. In contrast, fluorophenyl substituents (e.g., in ) reduce electron density, altering reactivity .
  • Heterocyclic Modifications : Thiadiazole-containing derivatives () exhibit metal-binding capacity, enabling larvicidal activity when complexed with Cu(II).

Key Observations :

  • Microwave synthesis (e.g., for Schiff bases in ) improves reaction efficiency compared to traditional methods.
  • Precursors like 5-(dimethylamino)-2-nitrosophenol achieve high yields (86%), facilitating scalable production .

Key Observations :

  • Antioxidant Capacity : DMMMP’s morpholine groups improve lipid solubility, enhancing antioxidant efficacy in lipid-rich environments .
  • Enzyme Inhibition: Compound 10’s dimethylamino group likely enhances binding to acetylcholinesterase’s active site, yielding an IC₅₀ of 18.7 µM .
  • Cytotoxicity: Oxadiazole derivatives with dimethylamino groups (e.g., OX5) show superior activity (IC₅₀ ~24 µM) over methoxy-substituted analogs (IC₅₀ ~28 µM), highlighting the role of electron donation .

Physicochemical Properties

  • Solubility: Dimethylamino and morpholine groups (e.g., in DMMMP) increase water solubility compared to fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Dimethylamino)-2-methoxyphenol, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenolic ring. For example, methylation of the hydroxyl group using dimethyl sulfate under alkaline conditions can introduce the methoxy moiety. The dimethylamino group may be introduced via reductive amination or nucleophilic substitution, depending on precursor availability. Key optimization factors include solvent choice (e.g., ethanol or methanol for solubility), temperature control (reflux conditions for activation energy), and catalyst selection (e.g., palladium for cross-coupling reactions). Purity is validated via HPLC or GC-MS .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to characterize this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies protons in the methoxy (δ3.8ppm\delta \sim 3.8 \, \text{ppm}) and dimethylamino groups (δ2.9ppm\delta \sim 2.9 \, \text{ppm}). 13C^{13}C-NMR confirms aromatic carbons and substituents.
  • MS : High-resolution mass spectrometry (HRMS) determines the molecular ion peak ([M+H]+\text{[M+H]}^+) and fragmentation patterns to confirm the structure. Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are preferred for polar compounds .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Solubility is tested in polar (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric analysis. Stability studies involve incubating the compound at different pH (2–12) and temperatures (4°C–60°C) over time, with degradation monitored via UV-Vis spectroscopy or LC-MS. The dimethylamino group enhances water solubility at acidic pH due to protonation .

Advanced Research Questions

Q. How does this compound interact with oxidative stress-related enzymes, and what experimental models validate these interactions?

  • Methodology : Enzymatic assays (e.g., catalase, superoxide dismutase) quantify inhibition/activation effects. In vitro models (e.g., RAW 264.7 macrophages) assess reactive oxygen species (ROS) suppression using fluorescent probes like DCFH-DA. Molecular docking simulations predict binding affinities to enzyme active sites, validated by X-ray crystallography or mutagenesis studies .

Q. What role does this compound play in modulating NF-κB signaling pathways, and how can contradictory data from different studies be resolved?

  • Methodology : Contradictions may arise from cell-type-specific responses or concentration-dependent effects. Use luciferase reporter assays to measure NF-κB activation in HEK293T cells. Western blotting tracks IκBα degradation and p65 nuclear translocation. Dose-response curves (0.1–100 μM) clarify biphasic effects. Meta-analysis of transcriptomic datasets (e.g., GEO) identifies consensus pathways .

Q. What strategies mitigate interference from this compound’s autofluorescence in fluorescence-based bioassays?

  • Methodology : Autofluorescence is characterized via excitation-emission matrix (EEM) spectroscopy. Alternative detection methods (e.g., luminescence, electrochemical sensors) avoid spectral overlap. For fluorescence assays, time-resolved measurements or quenching agents (e.g., iodide) reduce background noise. Control experiments with structurally similar non-fluorescent analogs validate specificity .

Q. How can computational chemistry predict the metabolic fate of this compound, and what in vitro models validate these predictions?

  • Methodology : Density functional theory (DFT) calculates metabolic hotspots (e.g., O-demethylation sites). Software like Schrödinger’s ADMET Predictor simulates phase I/II metabolism (e.g., glucuronidation). Hepatocyte microsomal assays (human or rat) confirm metabolite formation, identified via LC-HRMS. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) pinpoint enzymatic pathways .

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